REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:27]1([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH:32]=[CH:31][C:30]([CH2:33][C:34]([OH:36])=[O:35])=[CH:29][CH:28]=1.CI>O1CCCC1.O>[C:27]1([C:37]2[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH:28]=[CH:29][C:30]([CH:33]([CH3:1])[C:34]([OH:36])=[O:35])=[CH:31][CH:32]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the mixture was reacted at from -40° C. to -10° C. for 2 h, to the mixture
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was rised at from -30° C. to room temperature in nature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
After the ether extract
|
Type
|
CUSTOM
|
Details
|
was dried over, then the extract
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure to a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(C(=O)O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:27]1([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH:32]=[CH:31][C:30]([CH2:33][C:34]([OH:36])=[O:35])=[CH:29][CH:28]=1.CI>O1CCCC1.O>[C:27]1([C:37]2[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH:28]=[CH:29][C:30]([CH:33]([CH3:1])[C:34]([OH:36])=[O:35])=[CH:31][CH:32]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the mixture was reacted at from -40° C. to -10° C. for 2 h, to the mixture
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was rised at from -30° C. to room temperature in nature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
After the ether extract
|
Type
|
CUSTOM
|
Details
|
was dried over, then the extract
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure to a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(C(=O)O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |